molecular formula C7H4BrClF2 B1450080 2-Bromo-4,6-difluorobenzyl chloride CAS No. 1807071-32-4

2-Bromo-4,6-difluorobenzyl chloride

Cat. No.: B1450080
CAS No.: 1807071-32-4
M. Wt: 241.46 g/mol
InChI Key: PUZCQHLEHRUQSO-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluorobenzyl chloride is an organic compound with the molecular formula C7H4BrClF2. It is a derivative of benzyl chloride, where the benzene ring is substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-difluorobenzyl chloride typically involves the bromination and fluorination of benzyl chloride derivatives. One common method includes the reaction of 2,6-difluorotoluene with bromine in the presence of a catalyst to introduce the bromine atom at the desired position . The reaction conditions often involve the use of solvents like dichloromethane and the application of heat to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-difluorobenzyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-Bromo-4,6-difluorobenzylamine, while oxidation can produce 2-Bromo-4,6-difluorobenzaldehyde .

Mechanism of Action

The mechanism by which 2-Bromo-4,6-difluorobenzyl chloride exerts its effects involves its interaction with nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-2-(chloromethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-6-1-4(10)2-7(11)5(6)3-9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZCQHLEHRUQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CCl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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